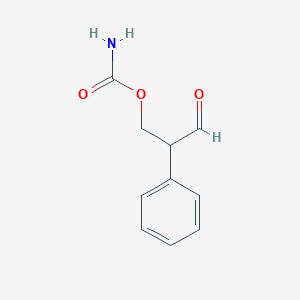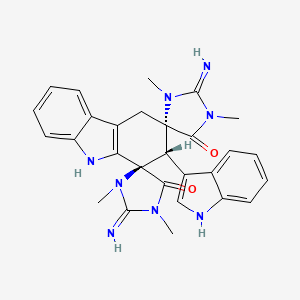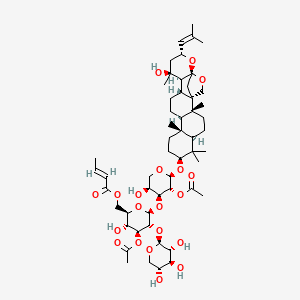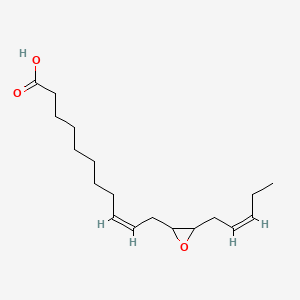
alpha-12(13)-EpODE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-12(13)-Epode, also known as Α-12(13)-epode, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, this compound is considered to be an octadecanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as blood and urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
A-12(13)-EpODE is an epoxy fatty acid.
Aplicaciones Científicas De Investigación
1. Overview
The scientific research applications of alpha-12(13)-EpODE encompass various fields including materials science, nuclear physics, and environmental monitoring. Here, we explore some key studies that highlight its diverse applications.
2. Material Science and Thermodynamics
In materials science, this compound plays a role in the study of phase transformations. For instance, the dissolution of β-Mg17Al12 phase in an aged Mg–9Al–1Zn alloy was investigated, demonstrating electropulsing treatment's ability to accelerate this dissolution due to reduced nucleation thermodynamic barriers and enhanced atomic diffusion (Jiang et al., 2009).
3. Nuclear Physics and Radiation Detection
In nuclear physics, this compound is significant in the development of radiation detection technologies. For instance, silicon carbide detectors were studied for their efficiency in detecting alpha particles, showcasing their potential in nuclear physics research (De Napoli et al., 2007). Additionally, the use of diamond detectors in fast-neutron fields provides insights into neutron-induced reactions, highlighting the importance of this compound in advancing nuclear diagnostics (Weiss et al., 2016).
4. Environmental Monitoring
This compound is also relevant in environmental monitoring, particularly in radon detection. Studies on the efficiency and sensitivity of various radon detectors, including alpha silicon diodes and gamma crystal scintillators, are crucial for understanding natural radon variations in geological environments (Zafrir et al., 2011).
Propiedades
Fórmula molecular |
C18H30O3 |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(Z)-11-[3-[(Z)-pent-2-enyl]oxiran-2-yl]undec-9-enoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h3,8,10-11,16-17H,2,4-7,9,12-15H2,1H3,(H,19,20)/b10-3-,11-8- |
Clave InChI |
BKKGUKSHPCTUGE-OOHFSOINSA-N |
SMILES isomérico |
CC/C=C\CC1C(O1)C/C=C\CCCCCCCC(=O)O |
SMILES canónico |
CCC=CCC1C(O1)CC=CCCCCCCCC(=O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(3,4-dimethylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]acetohydrazide](/img/structure/B1257810.png)
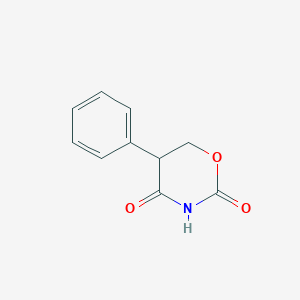
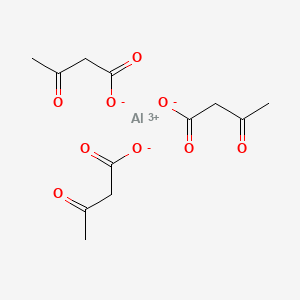
![(2R)-N-[(Z,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-9-en-2-yl]-2-hydroxytetracosanamide](/img/structure/B1257814.png)
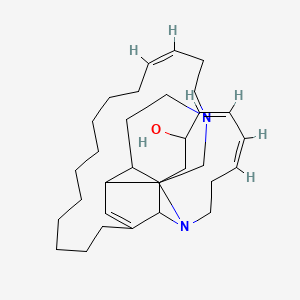

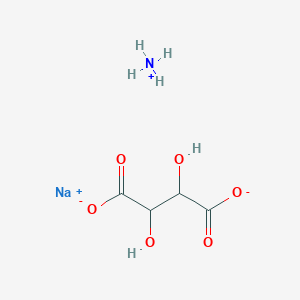

![1-S-[(1Z)-2-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257824.png)
![4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3-methoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione](/img/structure/B1257825.png)
